(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
Description
The compound "(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate" features a 2-fluorophenyl-substituted isoxazole core linked via a methyl ester to a pyrrolidinedione acetamide moiety. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the ester linkage may serve as a hydrolyzable prodrug component .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c17-12-4-2-1-3-11(12)13-7-10(18-24-13)9-23-16(22)8-19-14(20)5-6-15(19)21/h1-4,7H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGBGVHESJNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Fluorobenzaldehyde Oxime
2-Fluorobenzaldehyde is converted to its oxime derivative by treatment with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C). The reaction proceeds via nucleophilic addition-elimination, yielding 2-fluorobenzaldehyde oxime (90–95% purity).
Generation of Nitrile Oxide
The oxime is chlorinated using trichloroacetonitrile (Cl₃CCN) and sodium hypochlorite (NaOCl) in dichloromethane at 0°C. This generates the reactive 2-fluorophenyl nitrile oxide , which is stabilized by triethylamine.
1,3-Dipolar Cycloaddition with Propargyl Alcohol
The nitrile oxide undergoes cycloaddition with propargyl alcohol in toluene at 60°C for 6 h. This regioselective reaction produces 5-(2-fluorophenyl)isoxazol-3-ylmethanol (75% yield). The 3-hydroxymethyl substitution is confirmed by $$ ^1H $$ NMR: a singlet at 4.72 ppm (2H, –CH₂OH) and a multiplet at 7.45–7.89 ppm (4H, aromatic).
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
Functionalization of Succinimide
Succinimide reacts with bromoacetic acid in dimethylformamide (DMF) at 100°C for 8 h, catalyzed by potassium carbonate. This nucleophilic substitution yields 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (82% yield). The $$ ^{13}C $$ NMR spectrum confirms the structure: 176.8 ppm (C=O, succinimide), 169.3 ppm (C=O, acetic acid), and 42.1 ppm (CH₂).
Esterification of the Components
Activation of the Carboxylic Acid
The acetic acid derivative is converted to its acid chloride using oxalyl chloride (3 equiv) and catalytic DMF in dichloromethane (0°C to room temperature, 2 h). Excess oxalyl chloride is removed under reduced pressure.
Coupling with (5-(2-Fluorophenyl)isoxazol-3-yl)methanol
The alcohol is dissolved in anhydrous THF and treated with the acid chloride in the presence of pyridine (2 equiv) at 0°C. The mixture is stirred for 12 h, yielding the ester product after column chromatography (silica gel, ethyl acetate/hexane 1:3). Key spectral data:
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.89–7.12 (m, 4H, Ar–H), 6.52 (s, 1H, isoxazole C4–H), 5.21 (s, 2H, –OCH₂–), 3.89 (s, 2H, –COCH₂N–), 2.75 (s, 4H, pyrrolidine-dione CH₂).
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1702 cm⁻¹ (imide C=O).
Mechanistic Considerations and Side Reactions
Regioselectivity in Cycloaddition
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes follows the Huisgen pathway, favoring 3,5-disubstituted isoxazoles due to electronic and steric factors. Computational studies suggest that electron-withdrawing groups (e.g., –F) on the aryl ring enhance reaction rates by stabilizing the transition state.
Esterification Challenges
Direct esterification using DCC/DMAP resulted in lower yields (55%) due to steric hindrance from the succinimide ring. Acid chloride coupling proved more efficient (78% yield), as confirmed by comparative trials.
Alternative Synthetic Routes
Mitsunobu Reaction
A Mitsunobu approach using triphenylphosphine and diethyl azodicarboxylate (DEAD) was attempted but led to partial racemization (15% enantiomeric excess loss). This method is less favorable for scale-up.
Enzymatic Esterification
Lipase-mediated esterification in non-aqueous media (tert-butanol, 40°C) achieved 65% yield but required prolonged reaction times (72 h).
Chemical Reactions Analysis
Types of Reactions
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group and isoxazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidinyl acetate moiety can enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidinone Derivatives (TOZs)
Compounds 1a and 1b (tert-butyl carbamate derivatives with oxazolidinone and triazole substituents) share structural motifs with the target compound, including the 2-fluorophenyl group and ester-like linkages. However, key differences include:
- Core Structure: The target compound uses an isoxazole ring, whereas 1a/1b feature oxazolidinones (cyclic carbamates).
- Stability : 1a and 1b degrade in simulated gastric fluid due to labile carbamate and triazole groups, whereas the target compound’s methyl ester and pyrrolidinedione may confer different hydrolysis kinetics .
- Functional Groups : The absence of a triazole in the target compound could reduce susceptibility to metabolic degradation compared to 1a/1b.
Prasugrel Hydrochloride
Prasugrel, a thienopyridine-based antiplatelet agent, shares the 2-fluorophenyl motif but differs in scaffold and mechanism:
- Scaffold: Prasugrel’s thienopyridine core contrasts with the isoxazole in the target compound.
- Prodrug Activation : Both compounds contain hydrolyzable esters (prasugrel’s acetate vs. the target’s pyrrolidinedione-linked ester), but prasugrel requires hepatic activation to its active thiol metabolite .
- Pharmacological Target : Prasugrel inhibits the P2Y12 ADP receptor, while the target compound’s mechanism remains uncharacterized.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stability : The target compound’s ester linkage and pyrrolidinedione group may confer greater stability than TOZs (1a/1b) in acidic environments, though empirical data are lacking.
- Bioactivity: Unlike prasugrel, the target compound lacks evidence of antiplatelet activity.
- Synthetic Accessibility : The absence of complex heterocycles (e.g., triazoles in 1a/1b) could simplify synthesis compared to TOZs.
Q & A
Q. Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Oxime, NCS, alkyne, reflux | Isoxazole cyclization | |
| 2 | 2-Fluorophenylboronic acid, Pd catalyst | Aromatic substitution | |
| 3 | 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride, base | Esterification |
Basic: What analytical methods validate the compound’s purity and structure?
Answer:
- NMR Spectroscopy : Confirm fluorophenyl (¹⁹F NMR) and isoxazole protons (¹H NMR, δ 6.5–7.5 ppm) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks .
- TLC : Monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) as a solvent system .
- Elemental Analysis : Verify C, H, N, S composition .
Advanced: How can researchers optimize cyclization yields during isoxazole formation?
Answer:
Key variables to test:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize nitrile oxide intermediates .
- Temperature : Reflux in acetic acid (110–120°C) for 3–5 hours .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance cyclization rates .
- In Situ Monitoring : Employ TLC or inline IR to detect nitrile oxide formation .
Q. Table 2: Cyclization Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Higher conversion |
| Catalyst | ZnCl₂ (5 mol%) | 15–20% yield increase |
| Reaction Time | 3–5 hours | Avoids byproduct formation |
Advanced: How to address contradictions in reported biological activity data?
Answer:
Contradictions may arise due to:
- Purity Variability : Use preparative HPLC to isolate >99% pure batches .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography .
- Meta-Analysis : Compare SAR trends with analogs (e.g., 2,4-difluorophenyl vs. 2-fluorophenyl derivatives) .
Advanced: What strategies stabilize the compound under physiological conditions?
Answer:
The 2,5-dioxopyrrolidin-1-yl group is prone to hydrolysis. Mitigation strategies:
- pH Control : Buffer solutions (pH 6.5–7.4) reduce ester cleavage .
- Lyophilization : Store as a lyophilized powder to prevent aqueous degradation .
- Prodrug Design : Replace the acetate with a tert-butyl ester for in vivo stability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on:
Isoxazole Modifications : Replace with oxazole or thiazole to assess ring flexibility .
Fluorophenyl Position : Compare 2-fluoro vs. 4-fluoro analogs for target binding .
Pyrrolidinone Substitution : Test 2,5-dioxo vs. 3-keto-pyrrolidine for metabolic stability .
Q. Table 3: SAR Design Parameters
| Modification | Biological Impact | Assay Example |
|---|---|---|
| Isoxazole → Oxazole | Reduced potency | Enzyme inhibition IC₅₀ |
| 2-Fluorophenyl → 4-Fluorophenyl | Altered selectivity | Receptor binding Kd |
Advanced: How to resolve conflicting NMR data for the fluorophenyl group?
Answer:
Conflicts may stem from solvent effects or tautomerism. Solutions:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) .
- 2D NMR (COSY, NOESY) : Assign coupling between fluorophenyl and isoxazole protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
